2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenoxy group, a thiazolyl group, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of thiazole derivative: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone under acidic conditions.
Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the thiazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, while the thiazole ring could play a role in binding to specific proteins. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.
2-(4-methylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is unique due to the presence of the chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs. The combination of the chlorophenoxy group with the thiazole and methylthio substituents makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S2/c1-19-7-10-8-20-13(15-10)16-12(17)6-18-11-4-2-9(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIXWSPZCRABHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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